An In-Depth Technical Guide to 3,6-Bis(hydroxymethyl)-2,5-piperazinedione: Properties, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 3,6-Bis(hydroxymethyl)-2,5-piperazinedione: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Bis(hydroxymethyl)-2,5-piperazinedione, a cyclic dipeptide also known as cyclo(Ser-Ser), is a heterocyclic organic compound that has garnered interest in the scientific community for its unique structural features and potential as a versatile scaffold in drug discovery. This technical guide provides a comprehensive overview of the fundamental properties of this molecule, including its chemical structure, stereoisomerism, and key physicochemical characteristics. Detailed insights into its synthesis, though not extensively documented in publicly available literature, are discussed based on general methodologies for related 2,5-diketopiperazines. Furthermore, this guide explores the known and potential biological activities of the broader 2,5-piperazinedione class of molecules, highlighting potential therapeutic applications for 3,6-Bis(hydroxymethyl)-2,5-piperazinedione in areas such as oncology, infectious diseases, and neuroprotection.
Introduction: The 2,5-Piperazinedione Scaffold
The 2,5-piperazinedione ring system is a prevalent motif in a diverse array of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[1] This rigid heterocyclic scaffold, formed from the condensation of two amino acids, provides a conformationally constrained backbone that can be strategically functionalized to interact with various biological targets. The inherent stability of the diketopiperazine core against proteolytic degradation makes it an attractive framework for the development of peptide-based therapeutics.[1] 3,6-Bis(hydroxymethyl)-2,5-piperazinedione, derived from the dimerization of serine, represents a foundational structure within this class, featuring two primary alcohol functionalities that offer avenues for further chemical modification and diversification.
Core Molecular Properties
Chemical Structure and Stereoisomerism
3,6-Bis(hydroxymethyl)-2,5-piperazinedione possesses the molecular formula C₆H₁₀N₂O₄ and a molecular weight of approximately 174.15 g/mol .[2] The core structure consists of a six-membered piperazine ring with two ketone groups at the 2 and 5 positions and hydroxymethyl substituents at the 3 and 6 positions.
The presence of two chiral centers at the C3 and C6 positions gives rise to three possible stereoisomers:
-
cis-(3S,6S)-isomer: Both hydroxymethyl groups are on the same side of the piperazine ring.
-
cis-(3R,6R)-isomer: Both hydroxymethyl groups are on the same side of the piperazine ring (enantiomer of the 3S,6S isomer).
-
trans-(3R,6S)-isomer: The hydroxymethyl groups are on opposite sides of the piperazine ring (a meso compound).
The stereochemistry of the molecule can significantly influence its biological activity and physicochemical properties.
Diagram: Stereoisomers of 3,6-Bis(hydroxymethyl)-2,5-piperazinedione
Caption: Stereoisomers of 3,6-Bis(hydroxymethyl)-2,5-piperazinedione.
Physicochemical Properties
A summary of the key physicochemical properties of 3,6-Bis(hydroxymethyl)-2,5-piperazinedione is presented in the table below. It is important to note that some of these values are predicted and may vary depending on the specific isomer and experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O₄ | [2] |
| Molecular Weight | 174.15 g/mol | [2] |
| CAS Number | 5625-41-2 (unspecified stereochemistry) | [2] |
| 23409-30-5 (cis-isomer) | [3] | |
| 15996-16-4 (trans-isomer) | [4] | |
| Melting Point | ~224 °C (predicted) | |
| Solubility | Slightly soluble in DMSO, Methanol, and Water. | |
| pKa | ~11.84 (predicted) | |
| Storage | Refrigerator (2-8 °C) | [5] |
Safety and Handling
According to available safety data, 3,6-Bis(hydroxymethyl)-2,5-piperazinedione is considered harmful if swallowed and causes skin and eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Synthesis and Characterization
General Synthetic Approach
The most common method for synthesizing 2,5-diketopiperazines is through the cyclization of dipeptides.[6] For 3,6-Bis(hydroxymethyl)-2,5-piperazinedione, this would involve the cyclization of a seryl-serine dipeptide. A recently developed method for the synthesis of 2,5-diketopiperazines with hydroxymethyl functional groups utilizes a diboronic acid anhydride-catalyzed hydroxy-directed peptide bond formation.[7] This approach involves a three-step sequence:
-
Intermolecular Catalytic Condensation: Condensation of protected serine residues.
-
Deprotection: Removal of the nitrogen-protecting group.
-
Intramolecular Cyclization: Spontaneous cyclization to form the diketopiperazine ring.
This method is advantageous as it proceeds in high yields and avoids the use of stoichiometric condensation reagents.[7]
Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis of 2,5-diketopiperazines.
Purification and Characterization
Purification of 3,6-Bis(hydroxymethyl)-2,5-piperazinedione would typically be achieved through recrystallization or column chromatography. The characterization of the synthesized compound and its isomers relies on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and determining the stereochemistry (cis vs. trans) of the isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and to separate the different stereoisomers.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
While specific spectral data is not widely published, commercial suppliers of the trans-isomer often provide access to NMR, HPLC, and LC-MS data upon request.[8]
Biological Activities and Therapeutic Potential
The biological activities of 3,6-Bis(hydroxymethyl)-2,5-piperazinedione have not been extensively studied specifically. However, the broader class of 2,5-piperazinediones has demonstrated a wide range of pharmacological effects, suggesting potential therapeutic applications for this molecule.
Anticancer Activity
Numerous 2,5-piperazinedione derivatives have been investigated for their potential as anticancer agents. Some piperazinediones have been shown to inhibit tubulin polymerization, a mechanism that disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells.[9] Another reported mechanism of action for some derivatives is the uncoupling of mitochondrial oxidative phosphorylation, leading to selective cytotoxicity in cancer cells, particularly under nutrient-starved conditions.[10] A derivative, 2,5-Piperazinedione, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride, has been shown to inhibit DNA synthesis and act as an alkylating agent.[11]
Antimicrobial Activity
The 2,5-piperazinedione scaffold is a common feature in many natural products with antimicrobial properties. For instance, 2,5-piperazinedione, 3,6-bis(2-methylpropyl) has been identified to possess potent antibacterial and antibiofilm activities against multidrug-resistant bacteria.[3] The proposed mechanism of action involves the inhibition of key enzymes in microbial cell wall biosynthesis.[3] This suggests that 3,6-Bis(hydroxymethyl)-2,5-piperazinedione could serve as a starting point for the development of novel antimicrobial agents.
Neuroprotective Effects
Diketopiperazine derivatives are also being explored for their neuroprotective properties.[12] The rigid structure of the piperazinedione ring allows for the design of molecules that can cross the blood-brain barrier. Some derivatives have shown promise in preclinical models of neurodegenerative diseases by exerting antioxidant, anti-inflammatory, and anti-apoptotic effects.[13][14]
Applications in Drug Development
The 3,6-Bis(hydroxymethyl)-2,5-piperazinedione molecule can be viewed as a versatile scaffold in drug discovery and development.[15] The two primary hydroxyl groups provide convenient handles for chemical modification, allowing for the synthesis of a diverse library of derivatives. This "scaffold-based" approach can be utilized to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds targeting a variety of diseases. The inherent stability of the diketopiperazine core is a significant advantage in developing drug candidates with improved metabolic stability.[1]
Diagram: Drug Development Logic
Caption: Use of the scaffold in drug development.
Conclusion and Future Perspectives
3,6-Bis(hydroxymethyl)-2,5-piperazinedione is a molecule with significant untapped potential in the field of medicinal chemistry and drug development. While its own biological activities are yet to be fully elucidated, its structural relationship to a broad class of bioactive 2,5-piperazinediones suggests a high probability of interesting pharmacological properties. The key to unlocking this potential lies in further research focused on:
-
Development of robust and stereoselective synthetic routes to access pure isomers of the molecule.
-
Comprehensive biological screening to identify its specific cellular targets and mechanisms of action.
-
Structure-activity relationship (SAR) studies of a diverse library of its derivatives to optimize for potency and selectivity against various disease targets.
As our understanding of the biological roles of diketopiperazines continues to grow, 3,6-Bis(hydroxymethyl)-2,5-piperazinedione stands out as a promising and versatile starting point for the design and synthesis of next-generation therapeutics.
References
-
Cheng, Y. W., et al. (2014). Novel piperazinediones as antitumor agents. Anticancer Research, 34(8), 4169-4176. [Link]
-
Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901–6910. [Link]
-
PubChem. (n.d.). (3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione. Retrieved from [Link]
-
Bosmann, H. B. (1976). Studies with 2,5-piperazinedione, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride. II. Effects on macromolecular synthesis in cell culture and evidence for alkylating activity. Cancer Treatment Reports, 60(9), 1317–1324. [Link]
-
Driche, E., et al. (2024). In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria. Archives of Microbiology, 206(6), 253. [Link]
-
PubChemLite. (n.d.). 3,6-bis(hydroxymethyl)-2,5-piperazinedione. Retrieved from [Link]
-
MySkinRecipes. (n.d.). cis-3,6-Bis(hydroxymethyl)piperazine-2,5-dione. Retrieved from [Link]
-
PubChem. (n.d.). 3,6-Bis(hydroxymethyl)-2,5-piperazinedione. Retrieved from [Link]
-
Williams, R. M., & Sebahar, P. R. (2009). Total Synthesis of Complex Diketopiperazine Alkaloids. Israel Journal of Chemistry, 49(1), 107-119. [Link]
-
Wang, Y., et al. (2021). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 26(21), 6529. [Link]
-
Camarero, J. A., & Planas, A. (2019). The Potential of the Cyclotide Scaffold for Drug Development. Biomedicines, 7(2), 31. [Link]
-
Wang, Y., et al. (2021). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 26(21), 6529. [Link]
-
Mondal, D., et al. (2021). Diversity, Antimicrobial, Antioxidant, and Anticancer Activity of Culturable Fungal Endophyte Communities in Cordia dichotoma. Journal of Fungi, 7(10), 863. [Link]
-
Stefania, D. M., et al. (2012). 2,5-diketopiperazines as neuroprotective agents. Mini reviews in medicinal chemistry, 12(1), 55–65. [Link]
-
Craik, D. J., & Du, J. (2017). Cyclotides as drug design scaffolds. Current opinion in chemical biology, 38, 8–16. [Link]
-
Arai, M., et al. (2020). Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation. The Journal of antibiotics, 73(12), 873–875. [Link]
-
Butler, M. S., et al. (2021). Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines. ACS infectious diseases, 7(9), 2534–2544. [Link]
-
Raut, L. S., & Hamde, V. S. (2018). In-vitro evaluation of antagonistic potential of rhizobacterial isolates against Xanthomonas axonopodis pv. malvacearum causing bacterial blight of Bt cotton. International Journal of Pharmacy and Biological Sciences, 8(3), 612-618. [Link]
-
Camarero, J. A., & Planas, A. (2019). The Potential of the Cyclotide Scaffold for Drug Development. Biomedicines, 7(2), 31. [Link]
-
Craik, D. J., & Du, J. (2017). Cyclotides as drug design scaffolds. Current opinion in chemical biology, 38, 8–16. [Link]
-
Wang, Y., et al. (2021). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 26(21), 6529. [Link]
-
Wikipedia. (n.d.). 2,5-Diketopiperazine. Retrieved from [Link]
-
PubChem. (n.d.). Cycloserine. Retrieved from [Link]
-
Gallant, P., et al. (2010). Synthesis and biological evaluation of [D-lysine]8cyclosporin A analogs as potential anti-HCV agents. Bioorganic & medicinal chemistry letters, 20(22), 6542–6546. [Link]
-
Liu, Y., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Molecular medicine reports, 12(4), 6067–6074. [Link]
-
Chen, Y. C., et al. (2021). Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame. RSC advances, 11(10), 5535–5543. [Link]
-
Fereydouni, N., et al. (2017). Synthesis, docking study and neuroprotective effects of some novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety. Bioorganic & medicinal chemistry, 25(15), 4038–4047. [Link]
Sources
- 1. Total Synthesis of Complex Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,6-Bis(hydroxymethyl)-2,5-piperazinedione | C6H10N2O4 | CID 138542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione | C6H10N2O4 | CID 12315471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 7. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
- 8. 15996-16-4|trans-3,6-Bis(hydroxymethyl)piperazine-2,5-dione|BLD Pharm [bldpharm.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies with 2,5-piperazinedione, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride. II. Effects on macromolecular synthesis in cell culture and evidence for alkylating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,5-diketopiperazines as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, docking study and neuroprotective effects of some novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Potential of the Cyclotide Scaffold for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
